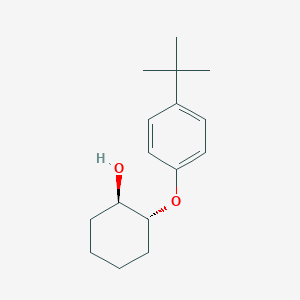

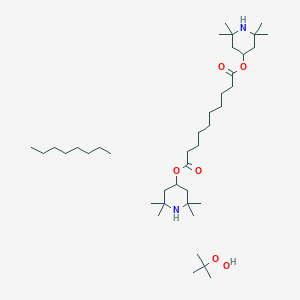

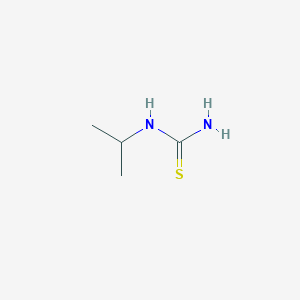

2-(4-tert-Butylphenoxy)cyclohexan-1-ol

描述

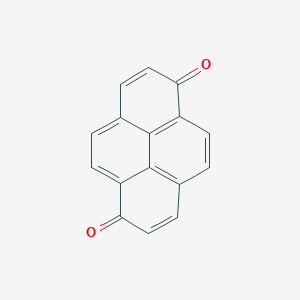

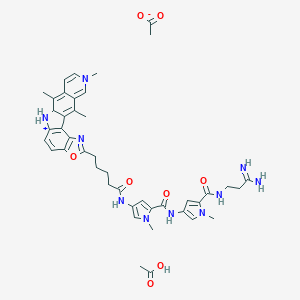

双(酞菁)铽(III),通常被称为双(酞菁)铽(III)单分子磁体,是一种在分子磁性领域引起广泛关注的配位化合物。该化合物由两个酞菁配体配位的铽离子组成,形成双层结构。 它表现出独特的磁性,使其成为分子电子学和自旋电子学应用的有希望的候选者 .

作用机制

双(酞菁)铽(III)的作用机制主要基于其磁性。由酞菁配体配位的铽离子表现出缓慢的磁弛豫和磁化的量子隧穿。这些性质受配体场效应和该化合物的电子结构的影响。 铽离子与酞菁配体之间的相互作用在决定该化合物的磁性行为方面起着至关重要的作用 .

生化分析

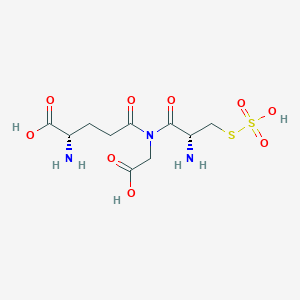

Biochemical Properties

2-(4-tert-butylphenoxy)cyclohexanol has been found to interact with the Y4 receptor, a G-protein coupled receptor . The nature of this interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the active site. This binding can modulate the receptor’s response to its ligand, leading to enhanced signaling .

Cellular Effects

In cellular systems, 2-(4-tert-butylphenoxy)cyclohexanol can influence cell function by modulating Y4 receptor signaling. This can have downstream effects on various cellular processes, including gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment.

Molecular Mechanism

The molecular mechanism of action of 2-(4-tert-butylphenoxy)cyclohexanol involves its binding to the Y4 receptor. This binding enhances the receptor’s response to its ligand, leading to increased activation of the associated G-protein . This can result in changes in intracellular signaling pathways, potentially influencing gene expression and cellular function .

准备方法

合成路线和反应条件

双(酞菁)铽(III)的合成通常涉及铽氯化物与酞菁配体在特定条件下的反应。一种常见的方法是将铽氯化物溶解在合适的溶剂中,例如二甲基甲酰胺,然后加入酞菁配体。将反应混合物加热以促进双层配合物的形成。 所得产物通过重结晶或色谱法纯化 .

工业生产方法

在工业环境中,可以通过优化反应条件和使用连续流动反应器来扩大双(酞菁)铽(III)的生产规模。这允许以较大的量高效生产该化合物,同时保持高纯度和产量。 自动化系统和先进的纯化技术的使用进一步提高了生产过程的可扩展性 .

化学反应分析

反应类型

双(酞菁)铽(III)会发生各种化学反应,包括氧化、还原和取代反应。 这些反应受酞菁配体的电子结构和铽离子的配位环境的影响 .

常见试剂和条件

氧化: 过氧化氢或高锰酸钾等氧化剂可用于氧化双(酞菁)铽(III),导致其磁性发生变化。

还原: 硼氢化钠或肼等还原剂可以还原该化合物,影响其电子结构和磁性行为。

主要形成的产物

这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能导致形成氧化的双(酞菁)铽(III)衍生物,而还原可以产生该化合物的还原形式。 取代反应导致具有不同配体的新的配位配合物 .

科学研究应用

双(酞菁)铽(III)具有广泛的科学研究应用:

相似化合物的比较

类似的化合物

双(酞菁)钇(III): 与双(酞菁)铽(III)类似,该化合物也表现出有趣的磁性,但由于存在钇而不是铽,其电子和磁性行为不同.

双(酞菁)镧(III): 另一种类似的化合物,双(酞菁)镧(III),与双(酞菁)铽(III)相比,具有不同的磁性和配位化学.

独特性

双(酞菁)铽(III)由于其独特的缓慢磁弛豫、磁化的量子隧穿和稳定性的组合而脱颖而出。 这些特性使其成为分子电子学、自旋电子学和量子计算中宝贵的化合物,在这些领域中,在分子水平上精确控制磁性行为至关重要 .

属性

IUPAC Name |

2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIXUILRMBSXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051834 | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light to dark amber crystalline solid; [MSDSonline] | |

| Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1942-71-8, 130336-40-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

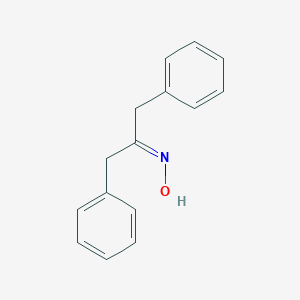

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can spectroscopic techniques help characterize a compound like tBPC?

A1: Spectroscopic methods are essential for identifying and characterizing compounds. Techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can provide information on:

Q2: What is a phthalocyanine, and how are its properties relevant to material science?

A2: Phthalocyanines are macrocyclic compounds known for their intense blue-green colors and exceptional stability. They find applications in:

- Organic semiconductors: Their electronic properties make them valuable in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. []

Q3: Can you explain the concept of Single-Molecule Magnets (SMMs) discussed in some of the papers?

A3: Single-molecule magnets (SMMs) are individual molecules exhibiting slow magnetic relaxation, potentially enabling high-density data storage. [, ] Lanthanide-based SMMs, like those containing terbium (Tb), are particularly interesting due to their strong magnetic anisotropy. [, ] Researchers are exploring ways to control and manipulate their magnetic properties for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-](/img/structure/B155735.png)

![dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride](/img/structure/B155759.png)